
2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4,4-dimethyl-2-imidazolidinethione is a heterocyclic compound that belongs to the class of imidazolidinethiones This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with a phenyl group and two methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazolidinethione ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Phenyl-4,4-dimethyl-2-imidazolidinethione has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The sulfur atom in the imidazolidinethione ring can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
2-Imidazolidinethione: A related compound with similar structural features but lacking the phenyl and methyl groups.
4,4-Dimethyl-2-imidazolidinethione: Similar to 1-Phenyl-4,4-dimethyl-2-imidazolidinethione but without the phenyl group.
Uniqueness: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione is unique due to the presence of both phenyl and methyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other imidazolidinethiones and contributes to its diverse applications in research and industry .
Properties
CAS No. |
32595-29-2 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChI Key |
VSWFMNJNVGGNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=S)N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
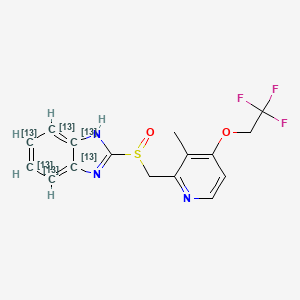
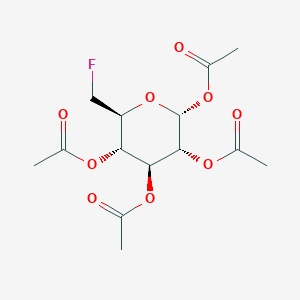
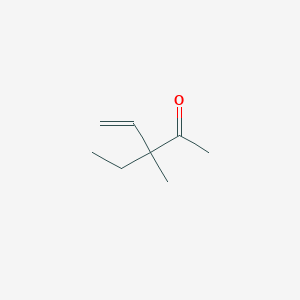
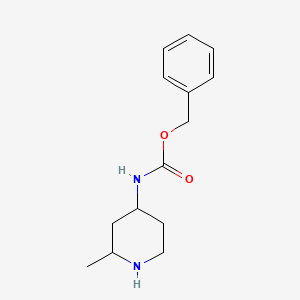
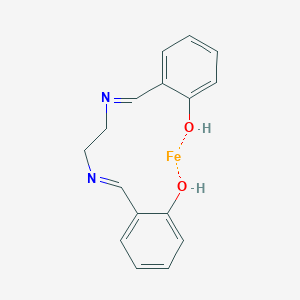
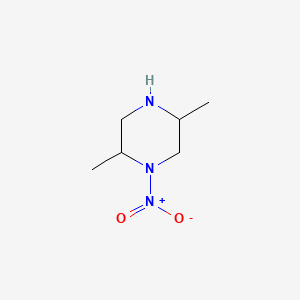
![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
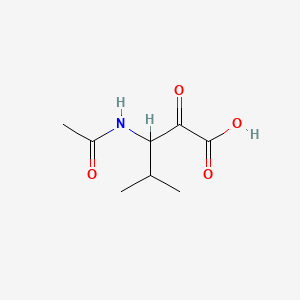
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
